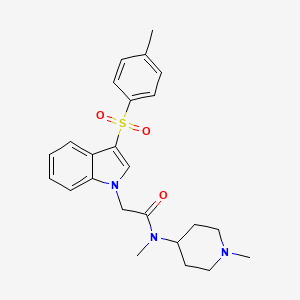![molecular formula C18H19NO4 B2791060 [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 876527-81-0](/img/structure/B2791060.png)
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate, also known as PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.35 g/mol.
科学的研究の応用
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics.
作用機序
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to a decrease in cancer cell viability and an increase in apoptosis. In microorganisms, this compound has been shown to disrupt the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate. One direction is the development of new drugs for cancer therapy that incorporate this compound as a key component. Another direction is the exploration of this compound's potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成法
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with N-[(phenylethyl)carbamoyl]chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been extensively studied and optimized for maximum yield and purity.
特性
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(14-7-4-3-5-8-14)19-17(20)12-23-18(21)15-9-6-10-16(11-15)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHIHWGABVREOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(2-hydroxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2790981.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)

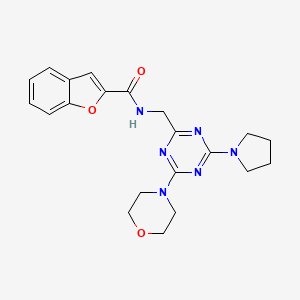
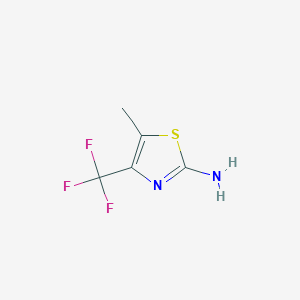
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2790990.png)
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
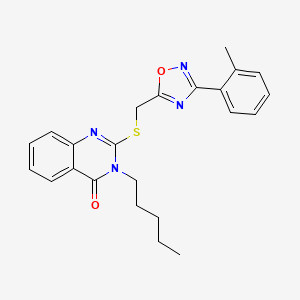
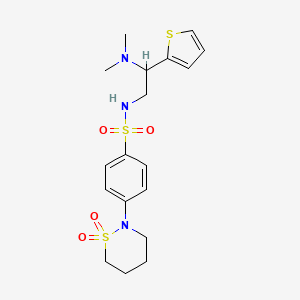
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)
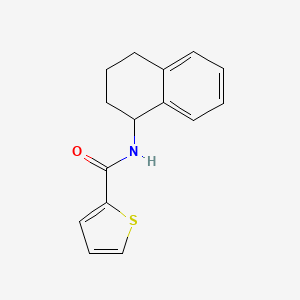
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)
